

# PFI-90: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PFI-90   |           |
| Cat. No.:            | B2861262 | Get Quote |

# A Selective Histone Demethylase (KDM3B) Inhibitor for Cancer Research

For research use only. Not for use in diagnostic procedures.

**PFI-90** is a potent and selective small molecule inhibitor of Lysine Demethylase 3B (KDM3B), an epigenetic modifier implicated in the transcriptional regulation of various cancers. Notably, **PFI-90** has been shown to disrupt the oncogenic activity of the PAX3-FOXO1 fusion protein, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS).[1][2] These application notes provide an overview of **PFI-90**, its mechanism of action, and detailed protocols for its use in in vitro cancer research.

## **Supplier and Purchasing Information**

**PFI-90** is available from various chemical suppliers catering to the research community. Researchers should ensure they are purchasing from a reputable source that provides a certificate of analysis confirming the compound's identity and purity.



| Supplier           | Catalog Number<br>(Example) | Purity      | Available<br>Quantities                   |
|--------------------|-----------------------------|-------------|-------------------------------------------|
| TargetMol          | T9243                       | 99.46%      | 5 mg, 10 mg, 50 mg,<br>100 mg             |
| GlpBio             | GC17937                     | >98%        | 5 mg, 10 mg, 25 mg,<br>50 mg, 100 mg      |
| MedchemExpress     | HY-139348                   | >98%        | 10 mM*1 mL, 5 mg,<br>10 mg, 50 mg, 100 mg |
| Cayman Chemical    | 34107                       | ≥95%        | 5 mg, 10 mg, 25 mg                        |
| Sobekbio           | S2318                       | >98% (HPLC) | 5 mg, 10 mg, 25 mg,<br>50 mg, 100 mg      |
| Aladdin Scientific | P414503-50mg                | ≥96%        | 50 mg                                     |
| Sigma-Aldrich      | SML4130                     | ≥98% (HPLC) | Inquire for sizing                        |
| Selleck Chemicals  | S9882                       | >98%        | 5 mg, 10 mg, 50 mg,<br>100 mg             |

## **Chemical and Physical Properties**



| Property          | Value                                                                                                       |
|-------------------|-------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N'-(pyridin-2-yl)picolinohydrazide                                                                          |
| CAS Number        | 53995-62-3                                                                                                  |
| Molecular Formula | C11H10N4O                                                                                                   |
| Molecular Weight  | 214.22 g/mol                                                                                                |
| Appearance        | White to off-white solid                                                                                    |
| Solubility        | Soluble in DMSO (e.g., 40 mg/mL), Ethanol (e.g., 20 mg/mL), and Methanol.[3][4] Insoluble in water.         |
| Storage           | Store powder at -20°C for up to 3 years.[3] Store stock solutions in aliquots at -80°C for up to 1 year.[3] |

## **Mechanism of Action and Biological Activity**

**PFI-90** is a selective inhibitor of KDM3B, a histone demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9me2).[2][5] In fusion-positive rhabdomyosarcoma (FP-RMS), the PAX3-FOXO1 fusion protein drives oncogenesis. **PFI-90** treatment leads to an increase in H3K9me2 levels, which disrupts the transcriptional activity of PAX3-FOXO1.[6] This ultimately results in the induction of apoptosis and myogenic differentiation in FP-RMS cells.[3][4]

The binding of **PFI-90** to KDM3B has been demonstrated with a dissociation constant (Kd) of 7.68  $\mu$ M.[5][6]





#### Click to download full resolution via product page

**Caption: PFI-90** inhibits KDM3B, leading to increased H3K9me2, repression of PAX3-FOXO1 target genes, and induction of apoptosis and differentiation.

## **Experimental Protocols**

The following are suggested protocols for evaluating the in vitro activity of **PFI-90**. These should be adapted and optimized for specific cell lines and experimental conditions.

### **Preparation of PFI-90 Stock Solution**

- Reconstitution: Prepare a high-concentration stock solution of PFI-90 in sterile DMSO (e.g., 10-20 mM). For example, to make a 10 mM stock solution, dissolve 2.14 mg of PFI-90 in 1 mL of DMSO.
- Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C. When needed, thaw an aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.

### Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

This protocol is a general guideline for assessing the effect of **PFI-90** on cell proliferation and viability.





Click to download full resolution via product page

**Caption:** Workflow for determining cell viability after **PFI-90** treatment using MTS or MTT assays.



#### Materials:

- Cells of interest (e.g., FP-RMS cell lines like RH4, RH30)
- Complete cell culture medium
- 96-well clear flat-bottom plates
- PFI-90 stock solution
- MTS or MTT reagent
- (For MTT) Solubilizing solution (e.g., DMSO or a specialized buffer)
- · Multichannel pipette
- · Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the
  exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
  Incubate overnight to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of PFI-90 in complete cell culture medium.
   Remove the old medium from the wells and add 100 μL of the PFI-90 dilutions. Include vehicle control (DMSO) and untreated control wells.
- Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Reagent Addition:
  - MTS Assay: Add 20 μL of MTS reagent directly to each well.
  - MTT Assay: Add 10 μL of MTT reagent to each well.
- Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.



- Solubilization (MTT only): If using the MTT assay, add 100 μL of solubilizing solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC50).

#### Published IC50 Values for PFI-90:

| Cell Line | Cancer Type      | IC50 (nM) |
|-----------|------------------|-----------|
| RH4       | Rhabdomyosarcoma | 812       |
| RH30      | Rhabdomyosarcoma | 3200      |
| OSA-CL    | Osteosarcoma     | 1895      |
| TC-32     | Ewing's Sarcoma  | 1113      |
| SJSA-1    | Osteosarcoma     | 2000      |

## **Apoptosis Assay (Annexin V/Propidium Iodide Staining)**

This protocol describes the detection of apoptosis induced by PFI-90 using flow cytometry.

#### Materials:

- Cells treated with PFI-90 or vehicle control
- Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
- Binding Buffer (provided in the kit)
- Propidium Iodide (PI) solution (provided in the kit)
- Flow cytometer

#### Procedure:



- Cell Treatment and Collection: Treat cells with the desired concentration of PFI-90 (e.g., 3 μM) for a specified time (e.g., 24 hours).[3][4] Collect both adherent and floating cells.
- Cell Washing: Wash the collected cells twice with ice-cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Staining:
  - Transfer 100 μL of the cell suspension to a flow cytometry tube.
  - Add 5 μL of Annexin V-FITC and 5 μL of PI.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

#### Interpretation of Results:

- Annexin V- / PI-: Live cells
- Annexin V+ / PI-: Early apoptotic cells
- Annexin V+ / PI+: Late apoptotic or necrotic cells
- Annexin V- / PI+: Necrotic cells

# Western Blotting for Target Engagement and Downstream Effects

This protocol can be used to assess changes in protein expression and histone methylation following **PFI-90** treatment.

#### Materials:

Cells treated with PFI-90 or vehicle control



- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-H3K9me2, anti-PARP, anti-Caspase-3, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent
- Imaging system

#### Procedure:

- Cell Lysis: Lyse PFI-90-treated and control cells with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.



## **Concluding Remarks**

**PFI-90** is a valuable research tool for investigating the role of KDM3B and histone methylation in cancer biology, particularly in the context of transcriptionally addicted cancers like FP-RMS. The protocols provided here offer a starting point for researchers to explore the cellular effects of this potent inhibitor. As with any experimental work, optimization of these protocols for specific cell lines and research questions is highly recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. curesarcoma.org [curesarcoma.org]
- 2. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. KDM3B inhibitors disrupt the oncogenic activity of PAX3-FOXO1 in fusion-positive rhabdomyosarcoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PFI-90: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2861262#pfi-90-supplier-and-purchasing-information]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com